2-(Methylthio)pyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrimidine-4(3H)-thione typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like cyanide ions for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrimidines .
Scientific Research Applications
2-(Methylthio)pyrimidine-4(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)pyrimidine-4(3H)-thione involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of inflammatory markers and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylthio-6-methylpyrimidine
- 2,4-Dimethylthio-5-methylpyrimidine
- 2,4-Dimethylthio-3-methylpyrimidine
Uniqueness
2-(Methylthio)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Properties
CAS No. |
6303-54-4 |
---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |
InChI Key |
FGQOFZKBSSDRIA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.